molecular formula C26H30O15 B12838727 1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)phenyl)propane-1,3-dione

1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)phenyl)propane-1,3-dione

Cat. No.: B12838727
M. Wt: 582.5 g/mol
InChI Key: RQXDZPRMOOOEKX-RULBSTTASA-N
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Description

1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)phenyl)propane-1,3-dione is a complex organic compound with multiple hydroxyl groups and a unique structural arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)phenyl)propane-1,3-dione typically involves multi-step organic synthesis. Key steps may include:

  • Protection and deprotection of hydroxyl groups.
  • Formation of carbon-carbon bonds through aldol condensation or similar reactions.
  • Use of catalysts to facilitate specific reaction pathways.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of continuous flow reactors for efficient mixing and reaction control.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.

    Study of reaction mechanisms: Provides insights into the behavior of hydroxyl groups in various chemical reactions.

Biology

    Enzyme studies: Used to investigate the activity of enzymes that interact with hydroxyl groups.

    Cell signaling: Potential role in modulating cellular signaling pathways.

Medicine

    Drug development: Potential use as a lead compound for the development of new pharmaceuticals.

    Therapeutic applications: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material science: Used in the development of new materials with specific properties.

    Biotechnology: Applications in the production of bio-based chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)phenyl)propane-1,3-dione involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxyphenyl)propane-1,3-dione: Lacks the complex sugar moieties.

    1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxy-5-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)phenyl)propane-1,3-dione: Contains fewer hydroxyl groups.

Uniqueness

The unique structural features of 1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)phenyl)propane-1,3-dione, such as the presence of multiple hydroxyl groups and sugar moieties, make it distinct from other similar compounds

Properties

Molecular Formula

C26H30O15

Molecular Weight

582.5 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-3-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]phenyl]propane-1,3-dione

InChI

InChI=1S/C26H30O15/c27-6-13-18(33)22(37)24(39)26(41-13)16-20(35)14(11(30)5-10(29)8-1-3-9(28)4-2-8)19(34)15(21(16)36)25-23(38)17(32)12(31)7-40-25/h1-4,12-13,17-18,22-28,31-39H,5-7H2/t12-,13+,17-,18+,22-,23+,24+,25-,26-/m0/s1

InChI Key

RQXDZPRMOOOEKX-RULBSTTASA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C(C(=C2O)C(=O)CC(=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C(C(=C2O)C(=O)CC(=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Origin of Product

United States

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